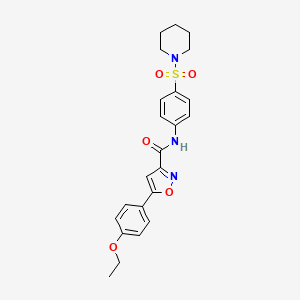

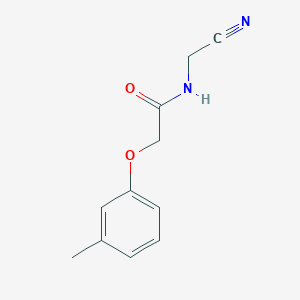

3,4-difluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-difluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as DFP-10917, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Applications De Recherche Scientifique

Synthesis and Catalysis

Fluorinated molecules, such as those involving difluoro-substituted benzamides, play a crucial role in pharmaceutical and agrochemical industries due to their unique reactivity and biological properties. A notable study by Cui et al. (2023) reported the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides from rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers. This process is characterized by broad substrate compatibility, good functional group tolerance, scalability, and high regioselectivity, offering new opportunities for the synthesis of elaborate difluorinated compounds from readily available fluorinated synthons (Cui et al., 2023).

Material Science

In the field of material science, Liu et al. (2002) synthesized new aromatic diamines substituted with trifluoromethyl groups in the side chain and used them to prepare polyimides by a one-step high-temperature polycondensation method. These polyimides exhibited good solubility in strong organic solvents, stability, high glass-transition temperatures, and good thermal stability, showcasing the utility of fluoro-substituted benzamides in developing advanced polymeric materials (Liu et al., 2002).

Chemical Stability and Reactivity

The stability and reactivity of fluorinated compounds, including benzamides, are of significant interest due to their applications in medicinal chemistry and materials science. Magata et al. (2000) explored the biological stability of benzylfluoride derivatives, highlighting the importance of substituent effects on the stability of such compounds. This study provides insights into the design of fluorine-containing radioligands and their potential defluorination mechanisms, which is crucial for developing stable and effective diagnostic and therapeutic agents (Magata et al., 2000).

Aggregation and Optical Properties

The aggregation and optical properties of fluorinated benzamides have been investigated in the context of their applications in organic electronics and photonics. Srivastava et al. (2017) synthesized 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines with fluorine substituents and studied their photophysical properties, aggregation-enhanced emission, and multi-stimuli-responsive behavior. This research demonstrates the potential of fluorinated benzamides in the development of organic semiconductors with tunable optical and electronic properties (Srivastava et al., 2017).

Propriétés

IUPAC Name |

3,4-difluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O3/c1-25-16-10-12(5-7-15(16)22-8-2-3-17(22)23)21-18(24)11-4-6-13(19)14(20)9-11/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWWLCVRUCWWMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2929923.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2929931.png)

![(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol](/img/structure/B2929932.png)

![8-methyl-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2929938.png)

![1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929939.png)

![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2929941.png)